Oxidation Resistance: ZrN Exhibits 25% Higher Activation Energy for Parabolic Oxide Growth than TiN at 500–850 °C
Under isothermal oxidation in flowing oxygen at 500–850 °C, reactively sputtered ZrN coatings follow a parabolic diffusion-controlled oxidation law with an activation energy (Eₐ) of 2.37 eV, significantly higher than that of TiN (1.89 eV) and CrN (1.92 eV) produced under identical conditions. [1] This means that at any given temperature within the tested window, the oxide scale on ZrN grows at an intrinsically slower rate than on TiN, providing longer functional lifetime in high-temperature oxidative environments. The activation-energy gap of approximately 0.48 eV between ZrN and TiN translates into a >2× difference in the oxidation rate constant (kₚ) at 700 °C based on Arrhenius extrapolation.
| Evidence Dimension | Oxidation activation energy (parabolic diffusion law) |
|---|---|
| Target Compound Data | ZrN: 2.37 eV |
| Comparator Or Baseline | TiN: 1.89 eV; CrN: 1.92 eV |
| Quantified Difference | ZrN Eₐ is 0.48 eV (25.4%) higher than TiN; 0.45 eV (23.4%) higher than CrN |
| Conditions | Reactive sputtering (Sputron plasma-beam-sputtering, T < 150 °C), polished alumina substrates, isothermal oxidation in O₂ flow at 500–850 °C, weight-gain measurement |
Why This Matters
A 25% higher oxidation activation energy directly translates to longer coating life in high-temperature cutting, forming, or aerospace applications, making ZrN the preferred choice over TiN when oxidative degradation is the dominant failure mode.
- [1] Navinšek, B., Panjan, P., & Milošev, I. (1996). 'Oxidation of TiN, ZrN, TiZrN, CrN, TiCrN and TiN/CrN multilayer hard coatings reactively sputtered at low temperature.' Thin Solid Films, 281–282, 298–301. DOI: 10.1016/0040-6090(96)08663-4. View Source
